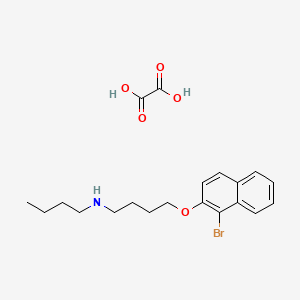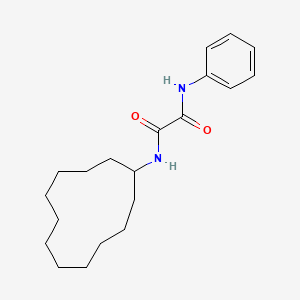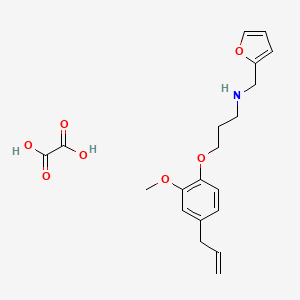![molecular formula C19H31NO5 B4002890 N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4002890.png)
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Descripción general
Descripción
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a propyl chain, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2-butan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(2-methylphenoxy)propyl]-2-methylpropan-2-amine
- N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine
- N-[3-(2-isopropylphenoxy)propyl]-2-methylpropan-2-amine
Uniqueness
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-[3-(2-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-14(2)15-10-7-8-11-16(15)19-13-9-12-18-17(3,4)5;3-1(4)2(5)6/h7-8,10-11,14,18H,6,9,12-13H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGWRGAPCIVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002811.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B4002816.png)
![10-bromo-3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002827.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002834.png)
![Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid](/img/structure/B4002838.png)
![3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002843.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4002855.png)

![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002870.png)
![N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4002874.png)
![1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4002879.png)


![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002908.png)
